(4R,7S)-3-hydroxy-4-(3-phenoxyphenyl)-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,7S)-4-(3-phenoxyphenyl)-7-(thiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a complex organic compound that belongs to the class of pyrazoloquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,7S)-4-(3-phenoxyphenyl)-7-(thiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the pyrazoloquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: Phenoxyphenyl and thiophenyl groups can be introduced through substitution reactions using reagents like phenol derivatives and thiophene derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could be used to modify the quinoline core.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Therapeutic Applications: Possible use in the treatment of diseases such as cancer or neurological disorders.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: Potential role in the production of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (4S,7S)-4-(3-phenoxyphenyl)-7-(thiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione would depend on its specific interactions with molecular targets. These could include:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Receptor interaction: Binding to cellular receptors and influencing signal transduction pathways.
DNA/RNA interaction: Potential to interact with genetic material, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyrazoloquinoline derivatives: Compounds with similar core structures but different substituents.
Phenoxyphenyl derivatives: Compounds with phenoxyphenyl groups attached to different cores.
Thiophene derivatives: Compounds with thiophene rings in various positions.
Uniqueness
The uniqueness of (4S,7S)-4-(3-phenoxyphenyl)-7-(thiophen-2-yl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical properties.
For detailed and specific information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys would be necessary.
Properties
Molecular Formula |
C26H21N3O3S |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
(4S,7S)-4-(3-phenoxyphenyl)-7-thiophen-2-yl-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C26H21N3O3S/c30-20-14-16(21-10-5-11-33-21)13-19-23(20)22(24-25(27-19)28-29-26(24)31)15-6-4-9-18(12-15)32-17-7-2-1-3-8-17/h1-12,16,22H,13-14H2,(H3,27,28,29,31)/t16-,22-/m0/s1 |
InChI Key |
ZKPRSRBIUSGCSH-AOMKIAJQSA-N |
Isomeric SMILES |
C1[C@@H](CC(=O)C2=C1NC3=C([C@H]2C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)NN3)C6=CC=CS6 |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=C(C2C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)NN3)C6=CC=CS6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.